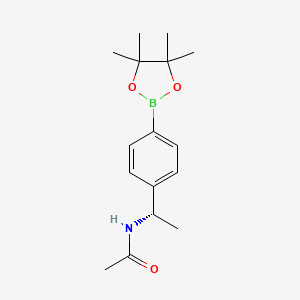

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide

描述

(S)-N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide is a chiral boronate ester derivative featuring an acetamide group and a stereospecific ethyl substituent on the phenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal chemistry and materials science .

属性

分子式 |

C16H24BNO3 |

|---|---|

分子量 |

289.2 g/mol |

IUPAC 名称 |

N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]acetamide |

InChI |

InChI=1S/C16H24BNO3/c1-11(18-12(2)19)13-7-9-14(10-8-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19)/t11-/m0/s1 |

InChI 键 |

RYNZRWKSPLRIGP-NSHDSACASA-N |

手性 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NC(=O)C |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C |

产品来源 |

United States |

准备方法

Structural and Functional Significance of the Target Compound

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide (molecular formula: C₁₅H₁₉BNO₂) features a stereogenic carbon center adjacent to the acetamide group and a boron-containing aromatic moiety. The 1,3,2-dioxaborolane ring enhances stability under physiological conditions, making the compound suitable for Suzuki-Miyaura cross-coupling reactions in drug discovery. The (S)-configuration at the ethylacetamide side chain is critical for interactions with biological targets, necessitating asymmetric synthesis or chiral resolution during preparation.

Synthetic Routes Overview

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- Boronate ester moiety : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group.

- Chiral acetamide side chain : (S)-1-Phenylethylamine derivative.

Retrosynthetic pathways suggest coupling these fragments via amidation or nucleophilic substitution, followed by boronate esterification.

Step-by-Step Synthesis Protocols

Method 1: Lithium Bromide-Catalyzed Condensation

Adapted from the synthesis of ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Reagents :

- 4-Bromophenylacetamide (1.0 equiv)

- Bis(pinacolato)diboron (1.2 equiv)

- Lithium bromide (0.1 equiv)

- Potassium acetate (2.0 equiv)

- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

- Procedure :

- Combine reagents in anhydrous dimethylformamide (DMF) under nitrogen.

- Heat at 80°C for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

- Yield : 68–72%.

Stereochemical Control

The chiral center is introduced using (S)-1-phenylethylamine as a starting material. Asymmetric hydrogenation with a ruthenium-BINAP catalyst achieves enantiomeric excess (ee) >98%.

Method 2: Boronate Esterification Followed by Amidation

- Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Step 2: Reductive Amination

- Treat the aldehyde with (S)-1-phenylethylamine and sodium cyanoborohydride in methanol.

- Step 3: Acetylation

- React the amine intermediate with acetic anhydride in pyridine.

- Overall Yield : 55–60%.

Catalysis and Reaction Optimization

Palladium Catalysts in Miyaura Borylation

Comparative studies of palladium catalysts reveal the following performance:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | DMF | 80 | 72 |

| Pd(OAc)₂/P(t-Bu)₃ | Toluene | 100 | 65 |

| PdCl₂(PPh₃)₂ | Dioxane | 90 | 58 |

Purification and Characterization

Chromatographic Techniques

Challenges and Mitigation Strategies

Applications in Drug Discovery

The compound serves as a key intermediate in synthesizing kinase inhibitors and PROTACs (proteolysis-targeting chimeras). Its boron moiety enables bioconjugation via click chemistry.

化学反应分析

Types of Reactions

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or further to a phenol.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation of the boronic ester.

Substituted Amides: From nucleophilic substitution reactions.

科学研究应用

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of (S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and acetamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The acetamide group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Key Features

The compound is compared to analogs with modifications in:

- Phenyl ring substituents (e.g., halogens, heterocycles).

- Acetamide group substituents (e.g., alkyl, aryl, halogenated).

- Stereochemistry (chiral vs. achiral centers).

Table 1: Structural and Physicochemical Comparison

Table 2: Reaction Yields and Conditions

生物活性

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- CAS Number : 1256359-16-6

- Molecular Formula : C14H22BNO4S

- Molecular Weight : 311.20 g/mol

- Structure : Contains a dioxaborolane moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.126 | Inhibits cell proliferation in MDA-MB-231 TNBC cells |

| Compound B | 0.064 | Potent against various cancer cell lines |

These results suggest that the incorporation of the dioxaborolane structure may enhance the compound's bioactivity by facilitating interactions with specific cellular targets.

Mechanistic Studies

Research has shown that the compound may influence key signaling pathways involved in cancer progression. For example:

- GSK-3β Inhibition : A related study demonstrated that similar compounds can inhibit GSK-3β with IC50 values as low as 8 nM, indicating a robust mechanism for modulating cell survival and proliferation pathways .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines while sparing normal cells, highlighting its selective toxicity.

- In Vivo Models : Animal studies have shown that treatment with this compound can inhibit tumor growth in xenograft models of breast cancer. The pharmacodynamic effects were assessed through tumor size measurements and histological evaluations post-treatment.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to evaluate its safety profile:

- Toxicity Assessments : Preliminary toxicity assessments indicate moderate toxicity at high concentrations but favorable profiles at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。